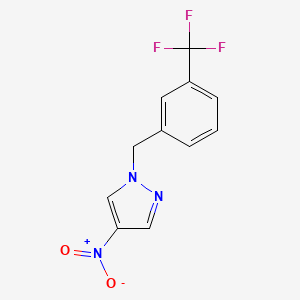

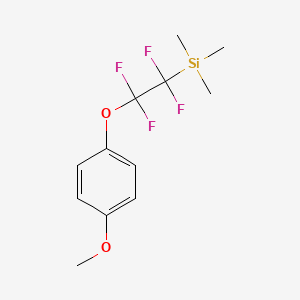

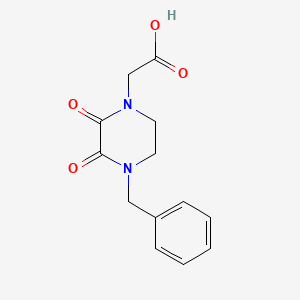

![molecular formula C7H9NO B2997749 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 89937-59-7](/img/structure/B2997749.png)

7-Oxabicyclo[2.2.1]heptane-2-carbonitrile

Übersicht

Beschreibung

7-Oxabicyclo[2.2.1]heptane-2-carbonitrile is a chemical compound with the CAS Number: 89937-59-7 . It has a molecular weight of 123.15 . The compound is stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile is 1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical form of 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile is a liquid . It is stored at room temperature . The compound has a molecular weight of 123.15 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Synthesis Techniques: The construction of the 7-oxabicyclo[2.2.1]heptane skeleton involves a novel method using substrates derived from 3-cyclohexen-1-ol, transformed into the target compound through a series of chemical reactions (Iwakura et al., 2017).

- Stereochemistry and Derivatives: Synthesis of various derivatives involves the Diels-Alder reaction, exploring the stereochemistry of the products, which has implications for chemical synthesis and design (Jarvest & Readshaw, 1992).

- Molecular Structure Investigations: Gas electron diffraction studies have elucidated the molecular structure of 7-oxabicyclo[2.2.1]heptane, providing detailed insights into bond lengths and angles, crucial for understanding its chemical behavior (Oyanagi et al., 1975).

Chemical Reactivity and Transformations

- Reactivity with Brønsted Acids: The derivatives of 7-oxabicyclo[2.2.1]heptadiene show varied reactivity when treated with Brønsted acids, leading to products like phenols and fulvenes, which is significant for chemical synthesis (Maggiani et al., 1999).

- Catalytic Syntheses: A gold(I)-catalyzed cycloisomerization process has been developed for synthesizing a range of 7-oxabicyclo[2.2.1]heptanes, demonstrating the compound's utility in complex chemical syntheses (Gu et al., 2016).

Applications in Material Science

- Polymerization Studies: Research on the enthalpies of polymerization of 7-oxabicyclo[2.2.1]heptane and its derivatives informs material science, particularly in the field of polymer chemistry (Andruzzi et al., 1977).

Biological Activity and Medicinal Chemistry

- Anti-HIV Activity: Derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid have been synthesized and evaluated for their anti-HIV-1 activity, highlighting the compound's potential in medicinal chemistry (Song, 2009).

Safety And Hazards

The safety information for 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

7-oxabicyclo[2.2.1]heptane-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCKWJNQKNADLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxabicyclo[2.2.1]heptane-2-carbonitrile | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2997666.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2997673.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidine](/img/structure/B2997674.png)

![6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid](/img/structure/B2997684.png)